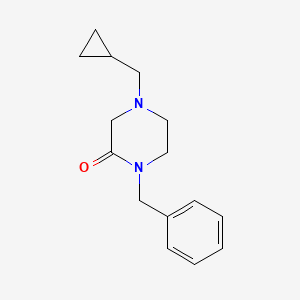

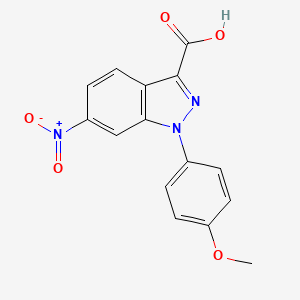

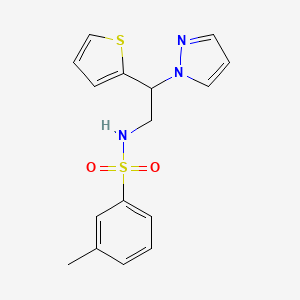

![molecular formula C11H12O4 B2478553 2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid CAS No. 38515-59-2](/img/structure/B2478553.png)

2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid” is a chemical compound with the CAS Number: 38515-59-2 . It has a molecular weight of 208.21 and its IUPAC name is this compound . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code of the compound is 1S/C11H12O4/c1-11(2)14-8-4-3-7(6-10(12)13)5-9(8)15-11/h3-5H,6H2,1-2H3,(H,12,13) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 208.21 . The InChI code of the compound is 1S/C11H12O4/c1-11(2)14-8-4-3-7(6-10(12)13)5-9(8)15-11/h3-5H,6H2,1-2H3,(H,12,13) . This code provides a specific string of characters that describes the molecular structure of the compound.Aplicaciones Científicas De Investigación

Synthesis and Molecular Docking

A study by Nikalje, Hirani, and Nawle (2015) discussed the synthesis of novel acetic acid derivatives, including 2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid, for potential anti-inflammatory applications. These compounds were evaluated using in vitro and in vivo models, and molecular docking studies were conducted to assess their binding affinity towards human serum albumin (Nikalje, Hirani, & Nawle, 2015).

Photoinduced Reductive Transformation

Hasegawa et al. (2004) utilized a combination of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) and acetic acid for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones. This study highlights the potential application of acetic acid derivatives in photochemical reactions (Hasegawa et al., 2004).

Anticancer Agent Synthesis

Atwell, Yang, and Denny (2002) and Yang and Denny (2009) reported on the synthesis of 5,6-dimethylxanthenone-4-acetic acid (DMXAA), an anticancer agent. These studies present alternative and efficient synthesis methods for DMXAA, demonstrating the importance of acetic acid derivatives in the development of novel anticancer drugs (Atwell, Yang, & Denny, 2002); (Yang & Denny, 2009).

Medicinal Chemistry

In medicinal chemistry, compounds like 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000) have shown activity as dual inhibitors of enzymes like cyclo-oxygenase and 5-lipoxygenase, as reported by Laufer et al. (1994). This indicates the potential of acetic acid derivatives in developing new pharmaceutical agents (Laufer, Tries, Augustin, & Dannhardt, 1994).

Chromotropic Properties

Sakaino (1983) studied the structures and chromotropic properties of imidazole derivatives produced from acetic acid derivatives. This research contributes to understanding the chemical behavior and application of such compounds in chromotropic studies (Sakaino, 1983).

Heparanase Inhibitors

Courtney et al. (2005) identified a series of benzoxazol-5-yl acetic acid derivatives as heparanase inhibitors. These compounds, derived from acetic acid, show significant potential in anti-angiogenic properties, highlighting their importance in medical research (Courtney et al., 2005).

Safety and Hazards

The compound has been classified with the signal word "Warning" . The hazard statements associated with the compound are H302-H312-H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements are P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 , which provide guidance on how to handle the compound safely.

Mecanismo De Acción

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Action Environment

It is recommended to store the compound in an inert atmosphere at room temperature .

Propiedades

IUPAC Name |

2-(2,2-dimethyl-1,3-benzodioxol-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-11(2)14-8-4-3-7(6-10(12)13)5-9(8)15-11/h3-5H,6H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDDYOGGXRVNIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=C(O1)C=C(C=C2)CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

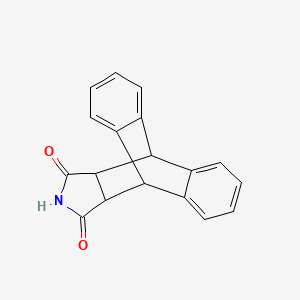

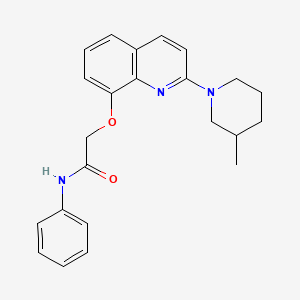

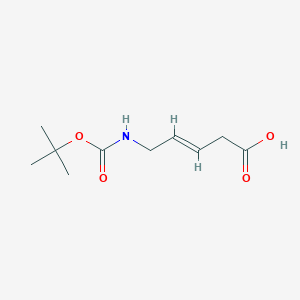

![2-[(1-benzylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2478487.png)

![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-1-carboxylic acid](/img/structure/B2478491.png)